molecular formula C7H15NO2 B7804828 DL-alpha-Methylleucine CAS No. 5632-91-7

DL-alpha-Methylleucine

Cat. No.: B7804828
CAS No.: 5632-91-7
M. Wt: 145.20 g/mol
InChI Key: ARSWQPLPYROOBG-UHFFFAOYSA-N
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Description

DL-α-Methylleucine (CAS 144-24-1) is a synthetic branched-chain amino acid analog with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.2 g/mol . It is characterized by a methyl group substitution at the α-carbon of the leucine backbone, conferring unique biochemical properties.

Properties

IUPAC Name

2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932183
Record name 2-Methylleucine
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Molecular Weight

145.20 g/mol
Source PubChem
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CAS No.

144-24-1, 5632-91-7
Record name α-Methyl-DL-leucine
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Record name alpha-Methylleucine
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Record name NSC16592
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Record name 2-Methylleucine
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Record name DL-α-methylleucine
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Record name .ALPHA.-METHYLLEUCINE, DL-
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Preparation Methods

Synthetic Routes and Reaction Conditions

DL-alpha-Methylleucine can be synthesized through several methods. One common approach involves the Pd0-mediated 11C-Methylation and microfluidic hydrogenation. This method is particularly useful for producing radiolabeled compounds for positron emission tomography (PET) imaging . Another method involves the derivatization of amino acids using propyl chloroformate and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

DL-alpha-Methylleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

DL-alpha-Methylleucine has a wide range of applications in scientific research:

Mechanism of Action

DL-alpha-Methylleucine exerts its effects by interacting with specific molecular targets and pathways. One of the primary targets is the branched-chain amino acid aminotransferase enzyme, which plays a crucial role in amino acid metabolism . The compound’s mechanism of action involves the modulation of protein synthesis and metabolic pathways, making it valuable for studying various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DL-Norleucine (CAS 616-06-8)

Molecular Formula: C₆H₁₃NO₂ Molecular Weight: 131.17 g/mol Structure: Linear isomer of leucine with a six-carbon backbone (2-aminohexanoic acid).

Key Differences:
Property DL-α-Methylleucine DL-Norleucine
Structure Branched (α-methyl substitution) Linear (no branching)
Molecular Weight 145.2 g/mol 131.17 g/mol
Biological Role BCAT inhibitor Reference standard in analytical chemistry
Applications Metabolic pathway disruption Method validation in drug development

DL-Norleucine lacks the α-methyl group, rendering it ineffective as a BCAT inhibitor. Instead, it is used as a calibration standard due to its structural similarity to natural amino acids .

DL-α-Methoxyphenylacetic Acid (CAS 7021-09-2)

Molecular Formula : C₉H₁₀O₃
Molecular Weight : 166.17 g/mol
Structure : Aromatic compound with a methoxy group attached to a phenylacetic acid backbone.

Key Differences:
Property DL-α-Methylleucine DL-α-Methoxyphenylacetic Acid
Structure Aliphatic, branched amino acid Aromatic, non-amino acid derivative
Functional Groups Amino and carboxyl groups Methoxy and carboxyl groups
Applications Enzyme inhibition Organic synthesis intermediate

Unlike DL-α-Methylleucine, DL-α-Methoxyphenylacetic acid lacks amino functionality and is primarily used in chiral resolution or as a synthetic precursor .

DL-Threonine (Mentioned in )

Molecular Formula: C₄H₉NO₃ Molecular Weight: 119.12 g/mol Structure: Polar amino acid with a hydroxyl group on its β-carbon.

Key Differences:
Property DL-α-Methylleucine DL-Threonine
Hydrophilicity Moderate (LogP = 1.53) High (due to hydroxyl group)
Biological Role BCAT inhibition Protein synthesis, glycosylation

DL-Threonine is a natural amino acid involved in protein biosynthesis, contrasting with DL-α-Methylleucine’s role as a metabolic disruptor .

Research Implications

DL-α-Methylleucine’s unique α-methyl branching distinguishes it from linear or aromatic analogs. Its BCAT inhibition mechanism provides a tool to study BCAA metabolism in diseases like diabetes and cancer . In contrast, DL-Norleucine’s linear structure makes it suitable for analytical workflows, while DL-α-Methoxyphenylacetic acid’s aromaticity limits its role in amino acid biochemistry.

Safety Note: DL-α-Methylleucine requires stringent handling (protective equipment) due to its irritant properties, whereas DL-Norleucine’s safety profile is better characterized for laboratory use .

Biological Activity

DL-alpha-Methylleucine (DL-α-MeLeu) is a synthetic amino acid that has garnered attention for its potential biological activities, particularly in relation to metabolic processes and protein synthesis. This article aims to provide a comprehensive overview of the biological activity of DL-α-MeLeu, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

DL-α-MeLeu is an alpha-amino acid characterized by a methyl group at the alpha position of the leucine structure. Its chemical formula is C₆H₁₃NO₂, and it exists as a hydrochloride salt, enhancing its solubility in water, which is advantageous for various biochemical applications .

Enzyme Interactions

DL-α-MeLeu acts as a substrate for specific enzymes involved in amino acid metabolism. Research indicates that it influences metabolic pathways associated with branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine. The compound has been shown to interact with branched-chain amino acid transaminases (BCATs), impacting processes such as protein synthesis and energy production .

In a study examining the effects of DL-α-MeLeu on insulin secretion, it was found that at concentrations of 10 mM and 20 mM, DL-α-MeLeu inhibited KIC (ketoisocaproate) transamination by 33.0% and 43.5%, respectively . This suggests a role in modulating insulin release, which is critical for metabolic regulation.

Comparative Activity with Other Amino Acids

DL-α-MeLeu shares structural similarities with other BCAAs. The following table summarizes key comparisons:

CompoundStructureUnique Features
LeucineC₆H₁₃NO₂Essential amino acid; critical for protein synthesis
IsoleucineC₆H₁₃NO₂Essential; involved in hemoglobin formation
ValineC₅H₁₁NO₂Essential; important for muscle metabolism
N-MethylleucineC₇H₁₅NO₂Methylated derivative; influences metabolic pathways differently

The unique branched structure of DL-α-MeLeu allows it to participate in distinct biological activities compared to these similar compounds .

Muscle Metabolism

Given its structural similarity to leucine, DL-α-MeLeu may play a role in muscle metabolism. It has been suggested that this compound could influence muscle growth and repair processes due to its potential anabolic properties .

Insulin Secretion Modulation

Research has demonstrated that DL-α-MeLeu can affect insulin secretion from pancreatic islets. In experiments involving rat islet homogenates, DL-α-MeLeu showed significant inhibition of KIC transamination, indicating its potential role in regulating glucose metabolism .

Study on Insulin Secretion

A notable study investigated the effects of DL-α-MeLeu on insulin secretion in isolated rat pancreatic islets. The findings revealed that pre-treatment with DL-α-MeLeu resulted in a significant reduction in insulin release during glucose stimulation. The study concluded that DL-α-MeLeu might act as an inhibitor of BCAA transamination pathways, thereby influencing insulin dynamics .

Enzymatic Activity Characterization

Another research effort focused on the enzymatic interactions involving DL-α-MeLeu. The study characterized an l-amino amidase that exhibited high catalytic efficiency with DL-α-MeLeu amide derivatives. This research highlights the compound's potential applications in enzymatic processes and drug development .

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